molecular formula C14H15N5O2 B2507402 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 1207025-93-1

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B2507402
CAS No.: 1207025-93-1
M. Wt: 285.307
InChI Key: AFTPALWNOJPVBU-UHFFFAOYSA-N
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Description

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties in Dental Composites

A study conducted by Abaszadeh and Mohammadzadeh (2020) explored the incorporation of a compound structurally similar to 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one in dental composites. The compound used in this study, 3(2,5Dimethylfuran-3-yl) -1H-pyrazol-5(4H)-one, was investigated for its potential antibacterial properties when used in flowable dental composites. The study found that while the antibacterial component did not significantly affect the flexural and tensile strengths of the composites, there was a significant decrease in compressive strength, suggesting a trade-off when considering the use of such compounds in dental materials (Abaszadeh & Mohammadzadeh, 2020).

Importance in Pharmaceutical Synthesis

A comprehensive review by Parmar et al. (2023) highlights the significance of structures similar to this compound in the synthesis of pharmaceutical compounds. The study elaborates on the versatility of pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, in synthesizing a wide range of bioactive molecules. The review emphasizes the challenging nature of developing these compounds due to their structural complexity and underlines the role of hybrid catalysts in their synthesis, offering insights into potential avenues for future research in medicinal chemistry (Parmar et al., 2023).

Role in Nucleobase, Nucleoside Analogue Synthesis

Ostrowski (2022) discusses the importance of furanyl and thienyl substituents, similar to the furan component in the target compound, in the medicinal chemistry of nucleobases and nucleoside analogues. The review illustrates the significant impact these substituents have on the medicinal properties of purine and pyrimidine derivatives. It covers various classes of bioactive compounds and provides a comparative analysis of heteroaryl-substituted derivatives with their aryl counterparts, offering valuable insights into their potential therapeutic applications (Ostrowski, 2022).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its biological activity given the presence of functional groups and heterocyclic rings that are often found in bioactive compounds .

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTPALWNOJPVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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